molecular formula C13H16O3 B018223 Ethyl 2-benzylacetoacetate CAS No. 620-79-1

Ethyl 2-benzylacetoacetate

Cat. No. B018223
CAS RN: 620-79-1
M. Wt: 220.26 g/mol
InChI Key: XDWQYMXQMNUWID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-benzylacetoacetate and related compounds involves several strategies, including Knoevenagel condensation reactions and multicomponent reactions. A notable method involves the reaction of 2-aminobenzenethiol and ethyl acetoacetate under specific conditions to yield 1,4-benzothiazines, showcasing the reactivity of β-ketoesters in facilitating ring closure and heterocycle formation (Dandia et al., 2006). Another approach highlights a three-component condensation process, demonstrating the compound's utility in constructing complex molecular architectures (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 2-benzylacetoacetate derivatives can be elucidated using techniques like X-ray crystallography, which provides insight into the spatial arrangement and conformations that are critical for its reactivity and interactions (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-benzylacetoacetate undergoes a variety of chemical reactions, including Knoevenagel condensation, which is utilized for the synthesis of compounds with significant biological activity. Its chemical reactivity is exploited in the formation of complex molecules through reactions with different aldehydes and amines, indicating its versatility as a building block (Mobinikhaledi et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 2-benzylacetoacetate, such as melting point and solubility, are determined by its molecular structure. These properties are essential for understanding its behavior in different solvents and conditions, which is crucial for its application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to the carbonyl group, and stability of its enol form, play a significant role in its application in organic synthesis. The compound's ability to undergo various transformations, such as alkylation and acylation, showcases its utility in the synthesis of a wide range of organic compounds (Ono et al., 1979).

Scientific Research Applications

  • Synthesis of 4-Phenyl-2-Butanone : Ethyl acetoacetate is used along with benzyl chloride and strong acid catalysts to synthesize 4-phenyl-2-butanone. This compound is valuable in medicine for reducing inflammation and aiding in the production of codeine (Jiangli Zhang, 2005).

  • Spectrophotometric Determination in Pharmaceuticals : It has been used for the spectrophotometric determination of benzothiadiazine diuretics in pharmaceutical preparations. This method is noted for its simplicity, sensitivity, and applicability, with a high accuracy in recovery rates (Belal et al., 1986).

  • Organic Synthesis and Corrosion Inhibition : The compound plays a role in the selective monoalkylation of active methylene compounds and in the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, which shows promising corrosion inhibition activity on carbon steel (Ono et al., 1979; Insani et al., 2015).

  • Antiinflammatory and Analgesic Activities : Certain derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates synthesized using ethyl acetoacetate have been found to exhibit antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).

  • Synthesis of 2-Aryl-1,3-Dicarbonyl Compounds : Ethyl acetoacetate is used in the CuI/L-proline-catalyzed arylation process, yielding 2-aryl-1,3-dicarbonyl compounds. This synthesis is notable for its efficiency and good yield at moderate temperatures (Xie et al., 2005).

  • Anticancer and Immunomodulatory Activities : Novel derivatives like 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole, synthesized using ethyl acetoacetate, have shown significant immunomodulatory and anticancer activities, particularly against colon carcinoma cells (Abdel‐Aziz et al., 2009).

  • Hypoglycemic Activity : Research indicates that certain [(acylamino)ethyl]benzoic acids, synthesized using ethyl acetoacetate, display high hypoglycemic activity. These compounds potentially interact with the same receptor sites as sulfonylureas (Brown & Foubister, 1984).

Safety And Hazards

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person . It is also advised not to let the product enter drains .

properties

IUPAC Name

ethyl 2-benzyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWQYMXQMNUWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862307
Record name Ethyl 2-benzyl-3-oxobutanoate
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a balsamic, floral-fruity odour
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/
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Boiling Point

276.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-benzylacetoacetate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.033-1.037
Record name Ethyl 2-acetyl-3-phenylpropionate
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Product Name

Ethyl 2-benzylacetoacetate

CAS RN

620-79-1
Record name Ethyl 2-benzylacetoacetate
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Record name Ethyl alpha-benzylacetoacetate
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Record name Ethyl 2-benzylacetoacetate
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Record name Ethyl 2-benzyl-3-oxobutanoate
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Record name Ethyl 2-benzylacetoacetate
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Record name ETHYL .ALPHA.-BENZYLACETOACETATE
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Record name Ethyl 2-benzylacetoacetate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a suspension of 36.08 g 60% sodium hydride in 1000 ml of toluene, 112.9 g ethyl acetoacetate was dropped in. The temperature rose to 60° C. and then the reaction mixture was stirred for 1 hour at room temperature. Then 17.54 g Aliquat 336 were added and the reaction mixture was heated to 84° C. Now a solution of 54.90 g benzyl chloride in 50 ml of toluene was dropped in. Then the mixture was stirred at 84° C. for 26 hours. After the mixture was cooled down to room temperature, it was acidified with 250 ml of 2N HCl and extracted with ether. The combined organic phase was washed with 5% sodium bicarbonate and brine, dried, filtered and evaporated to dryness. The resulting brown oil was purified by chromatography to yield 55.74 g of a colourless oil.
Quantity
36.08 g
Type
reactant
Reaction Step One
Quantity
112.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
17.54 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.1 Mol of ethyl acetoacetate, 0.1 mol of K2CO3, 0.1 mol of benzyl bromide, 0.01 mmol of PEG-400 (polyethylene glycol 400) and 100 ml of benzene were stirred at 75° C. for 7 hours. After cooling, 20 ml of saturated solution of NH4Cl was added to dissolve solid, and product was extracted with ethyl acetate. After removing the solvent, the residue was distilled under reduced pressure, and a cut fraction was collected at 116-118° C./20 Pa. Yield 74%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
PEG-400
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
82
Citations
AA Mir, VV Mulwad - Journal of Chemical Research, 2009 - journals.sagepub.com
… Compounds 2a–c was in turn prepared by reacting diasotised solution of 6-aminocoumarin and ethyl-2-benzylacetoacetate. N-nitroarylation of ethyl 6-oxo-3-phenyl1,6-dihydropyrano[3,…
Number of citations: 3 journals.sagepub.com
JR Wiseman - The Journal of Organic Chemistry, 1964 - ACS Publications
… Triethylamine-catalyzed addition of hydrogen cyanide to ethyl 2-benzylacetoacetate (IV) … Ethyl 2-benzylacetoacetate (10.0 g., 0.045 mole), prepared by the general procedure de…
Number of citations: 3 pubs.acs.org
Ö Güzel-Akdemir, M Trawally, M Özbek-Babuç… - Monatshefte für Chemie …, 2020 - Springer
… chloride was synthesized from diazotization of sulfanilamide and sodium nitrite in the presence of HCl and was further allowed to condense with ethyl 2-benzylacetoacetate to produce …
Number of citations: 6 link.springer.com
BB Snider, JJ Patricia, SA Kates - The Journal of Organic …, 1988 - ACS Publications
… , ethyl 2-oxocyclopentanecarboxylate, and ethyl 2-benzylacetoacetate if an excess of 11 was present. … , ethyl 2-oxocyclopentanecarboxylate, and ethyl 2-benzylacetoacetate even …
Number of citations: 162 pubs.acs.org
GT Crisp, AG Meyer - The Journal of Organic Chemistry, 1992 - ACS Publications
… Interestingly, when ethyl 2-benzylacetoacetate was treated under the conditions described in … Treatment of ethyl 2-benzylacetoacetate with KHMDS followed by Tf2NPh gave a 3:1 …
Number of citations: 125 pubs.acs.org
GO Bizzigotti - The Journal of Organic Chemistry, 1983 - ACS Publications
… , 86118-98-1; A-nor-5a-cholestan-2carboxylic acid,86161-67-3; ethyl 2-phenylacetoacetate, 5413-05-8; ethyl 2-(p-chlorophenyl)acetoacetate, 30186-24-4; ethyl 2benzylacetoacetate, …
Number of citations: 6 pubs.acs.org
J Zhu, L You, SX Zhao, B White, JG Chen… - Tetrahedron letters, 2002 - Elsevier
… Ethyl 2-benzylacetoacetate can be prepared from alkylation of ethyl acetoacetate with a … The bromination–deacetylation reaction of ethyl 2-benzylacetoacetate to give the corresponding …
Number of citations: 14 www.sciencedirect.com
Ö Güzel, C Temperini, A Innocenti, A Scozzafava… - Bioorganic & medicinal …, 2008 - Elsevier
… Diazotization of sulfanilamide followed by condensation of the diazonium salt with ethyl 2-benzylacetoacetate leads to an intermediate which was cyclized in acidic medium with …
Number of citations: 58 www.sciencedirect.com
FA Davis, H Liu, BC Chen, P Zhou - Tetrahedron, 1998 - Elsevier
… The hydroxylation of the enolates of ethyl 2-benzylacetoacetate (19a), ethyl 2-benzylbenzoylacetate (19b) and diethylbenzylmalonate (19c) by (+)-2a was explored to determine the …
Number of citations: 61 www.sciencedirect.com
S Kula, A Szlapa, JG Malecki, A Maroń, M Matussek… - Optical Materials, 2015 - Elsevier
… In [2+1+2+1] cycloaddition reaction as β-keto ester we used ethyl 2-methylacetoacetate, ethyl 2-benzylacetoacetate or ethyl butyrylacetate and diphenylacetylene or 1,2-bis(2,2′-…
Number of citations: 15 www.sciencedirect.com

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